molecular formula C13H20ClNO B5126873 N-[3-(3-chlorophenoxy)propyl]butan-1-amine

N-[3-(3-chlorophenoxy)propyl]butan-1-amine

Cat. No.: B5126873
M. Wt: 241.76 g/mol
InChI Key: WHHOEMWVORQSAZ-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenoxy)propyl]butan-1-amine is an organic compound with the molecular formula C13H20ClNO It is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety

Properties

IUPAC Name

N-[3-(3-chlorophenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHOEMWVORQSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenoxy)propyl]butan-1-amine typically involves the reaction of 3-chlorophenol with 1-bromopropane to form 3-(3-chlorophenoxy)propane. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy ketones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(3-chlorophenoxy)propyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The chlorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The propyl and butan-1-amine moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cellular growth and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-chlorophenoxy)propyl]butan-1-amine: The parent compound.

    N-[3-(3-methoxyphenoxy)propyl]butan-1-amine: A similar compound with a methoxy group instead of a chlorine atom.

    N-[3-(3-bromophenoxy)propyl]butan-1-amine: A bromine-substituted analog.

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

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